molecular formula C56H94O4S3 B13770385 Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester CAS No. 71982-66-6

Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester

Cat. No.: B13770385
CAS No.: 71982-66-6
M. Wt: 927.5 g/mol
InChI Key: NYKTUMJYBAPMSS-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanoic acid moiety linked to a tetradecylthio group and further esterified with thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester typically involves multiple steps. The initial step often includes the preparation of the propanoic acid derivative, followed by the introduction of the tetradecylthio group through a thiolation reaction. The final step involves esterification with thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tetradecylthio group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Industry: It is used in the production of high-performance materials and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester involves its interaction with specific molecular targets. The compound can act as an antioxidant, preventing oxidative damage by scavenging free radicals. It may also interact with enzymes and proteins, modifying their activity and stability. The pathways involved include redox reactions and covalent modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3,3’-thiobis-, didodecyl ester
  • Propanoic acid, 3,3’-thiobis-, dimethyl ester
  • Propanoic acid, 3,3’-thiobis-, dioctadecyl ester

Uniqueness

Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, reactivity, and ability to interact with biological molecules make it valuable in various applications.

Properties

CAS No.

71982-66-6

Molecular Formula

C56H94O4S3

Molecular Weight

927.5 g/mol

IUPAC Name

[2-tert-butyl-4-[5-tert-butyl-2-methyl-4-(3-tetradecylsulfanylpropanoyloxy)phenyl]sulfanyl-5-methylphenyl] 3-tetradecylsulfanylpropanoate

InChI

InChI=1S/C56H94O4S3/c1-11-13-15-17-19-21-23-25-27-29-31-33-37-61-39-35-53(57)59-49-41-45(3)51(43-47(49)55(5,6)7)63-52-44-48(56(8,9)10)50(42-46(52)4)60-54(58)36-40-62-38-34-32-30-28-26-24-22-20-18-16-14-12-2/h41-44H,11-40H2,1-10H3

InChI Key

NYKTUMJYBAPMSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSCCC(=O)OC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OC(=O)CCSCCCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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